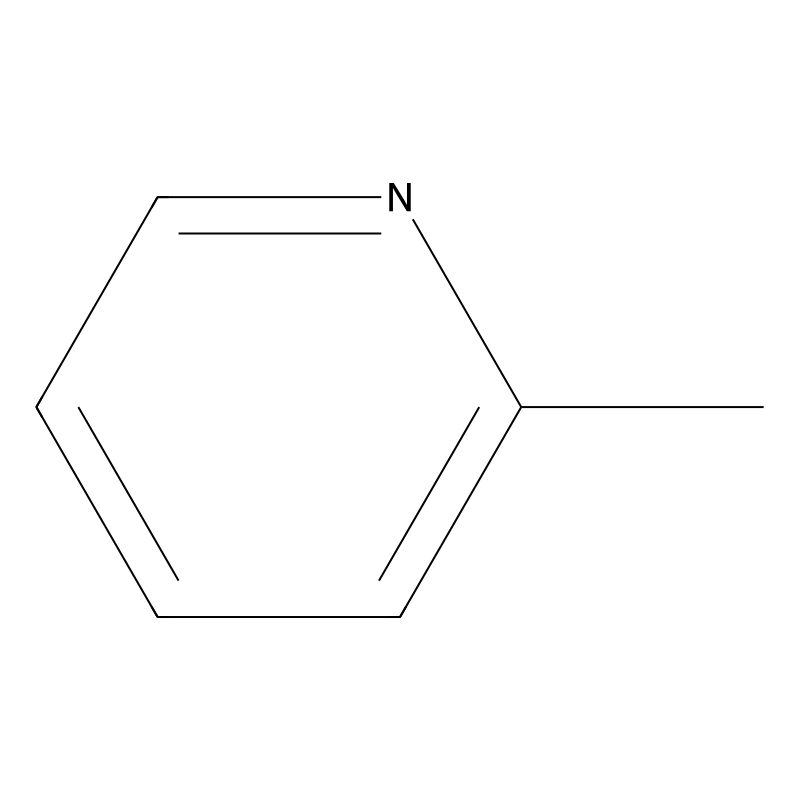

2-Methylpyridine

C6H7N

C5H4N(CH3)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H7N

C5H4N(CH3)

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible in water at 20 °C

Very sol in acetone

Miscible with alcohol, ether

Miscible in water at 20 °C /individual isomers/

Solubility in water: miscible

Synonyms

Canonical SMILES

Precursor for Functionalized Pyridines

2-Methylpyridine serves as a valuable starting material for the synthesis of various functionalized pyridine derivatives []. Due to its readily available methyl group, it undergoes further reactions like alkylation, acylation, and halogenation to introduce desired functionalities. These modified pyridines find applications in various fields, including:

- Pharmaceutical development: Pyridine derivatives exhibit a wide range of biological activities, making them potential candidates for drug discovery. By modifying 2-methylpyridine, researchers can explore the structure-activity relationship of these molecules and develop novel drugs [].

- Material science: Functionalized pyridines can be incorporated into polymers, catalysts, and other materials. Their specific properties can be tailored by modifying the substituents on the pyridine ring, leading to materials with desired functionalities [].

Studies on Chemical Reactions and Mechanisms

The presence of the nitrogen atom in the pyridine ring makes 2-methylpyridine a valuable probe for studying various chemical reactions and mechanisms. Researchers have utilized it in studies of:

- Electron transfer reactions: The nitrogen atom in 2-methylpyridine can act as an electron donor or acceptor, making it a suitable candidate for studying electron transfer processes. For example, it has been used to investigate the electron and proton transfer reactions of lumiflavin using Fourier transform ion cyclotron resonance mass spectrometry [].

- Catalysis: 2-Methylpyridine can be used as a ligand for metal catalysts, modifying their reactivity and selectivity. This allows researchers to explore the mechanisms of various catalytic reactions and develop new catalysts with improved performance [].

Research on Physical and Chemical Properties

Due to its relatively simple structure, 2-methylpyridine serves as a model compound for studying various physical and chemical properties of aromatic molecules. Researchers have employed it in investigations of:

- Thermodynamic properties: The heat capacity, vapor pressure, and other thermodynamic properties of 2-methylpyridine have been studied to gain insights into the behavior of aromatic molecules in different conditions [].

- Spectroscopic studies: The unique electronic structure of 2-methylpyridine allows researchers to study its interactions with light and other forms of electromagnetic radiation using various spectroscopic techniques. This information helps understand the electronic transitions and bonding within the molecule [].

2-Methylpyridine, also known as 2-picoline, is an organic compound with the molecular formula C₆H₇N. It appears as a colorless liquid with an unpleasant odor reminiscent of pyridine. This compound is primarily utilized in the synthesis of various chemical products, including vinylpyridine and the agrichemical nitrapyrin, which is crucial for preventing ammonia loss from fertilizers .

2-Methylpyridine is a flammable liquid with a strong, irritating odor. It presents several safety hazards:

- Toxicity: Inhalation, ingestion, or skin contact can cause irritation, dizziness, nausea, and other health effects.

- Flammability: It has a flash point of 32 °C, making it readily flammable.

- Skin and eye irritation: Contact with the liquid can irritate the skin and eyes.

The reactivity of 2-methylpyridine largely revolves around its methyl group. Notable reactions include:

- Formation of 2-vinylpyridine: This is achieved through condensation with formaldehyde, leading to applications in adhesives for textile tire cords.

- Oxidation to Picolinic Acid: Treatment with potassium permanganate can convert 2-methylpyridine into picolinic acid.

- Deprotonation Reactions: The compound can react with butyllithium, resulting in deprotonation of the methyl group, yielding lithium derivatives .

The synthesis of 2-methylpyridine can be accomplished through various methods:

- Condensation Reactions: One common method involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst, yielding a mixture of 2- and 4-picolines.

- Flow Chemistry Techniques: Recent advancements include using continuous flow setups with Raney nickel as a catalyst to produce 2-methylpyridines efficiently and selectively.

- Oxidative Methods: Other methods involve oxidative processes that generate alkyl radicals capable of adding to pyridine rings .

The primary applications of 2-methylpyridine include:

- Intermediate in Pharmaceutical Synthesis: It is used in producing various pharmaceutical compounds such as amprolium and picoplatin.

- Agricultural Chemicals: As a precursor for nitrapyrin, it plays a vital role in enhancing fertilizer efficiency.

- Industrial Uses: Its derivatives are employed in the production of adhesives and other polymeric materials .

Interaction studies involving 2-methylpyridine have focused on its reactivity with various agents. For instance:

- It reacts with hydrogen peroxide and strong acids, indicating potential hazards in industrial settings.

- The compound's hygroscopic nature suggests it can absorb moisture from the environment, impacting its stability and reactivity .

Several compounds share structural similarities with 2-methylpyridine. Here are some notable ones:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Methylpyridine | C₆H₇N | Different position of the methyl group; less reactive than 2-methylpyridine. |

| 4-Methylpyridine | C₆H₇N | Similar properties but used differently in synthesis; less toxic than 2-methylpyridine. |

| Pyridine | C₅H₅N | Parent compound; lacks methyl substitution; serves as a base for various reactions. |

| Nicotine | C₁₀H₁₄N₂ | Contains a pyridine ring; biologically active as an alkaloid. |

Uniqueness of 2-Methylpyridine: The positioning of the methyl group at the second carbon atom significantly influences its chemical behavior and biological activity compared to its isomers. This unique placement allows for specific reactions that are not possible or less efficient in other methylated pyridines.

The production of 2-methylpyridine through heterogeneous catalysis represents one of the most industrially viable approaches, offering advantages in terms of catalyst recovery, continuous processing capabilities, and selective product formation. Various heterogeneous catalytic systems have been developed and optimized for the selective synthesis of 2-picoline, with zeolite-based and metal oxide catalysts being the most prominent.

ZSM-5 Zeolite Modifications for Acetone-Based Synthesis

ZSM-5 zeolites have emerged as highly effective catalysts for the synthesis of 2-methylpyridine, particularly from acetone-based feedstocks. These zeolites possess intrinsic acidity, the capability to incorporate trivalent cations other than aluminum in their framework, and three-dimensional porosity, making them excellent catalysts for aldehyde-ammonia condensation reactions. The zeolite shape-selectivity plays a crucial role in these condensation reactions, favoring the formation of pyridine, 2-picoline, and 4-picoline while limiting the formation of bulkier reaction intermediates.

In a significant study, 2-picoline and 2,6-lutidine were selectively synthesized through the reaction of acetone, formaldehyde, and methanol with ammonia over modified ZSM-5 catalysts. The catalysts investigated included H-ZSM-5 with varying Si/Al ratios (30, 150, and 280), as well as Pb-ZSM-5, W-ZSM-5, and modified silica-alumina. The results of this investigation are summarized in Table 1.

Table 1: Performance of Various Modified ZSM-5 Catalysts in 2-Picoline Synthesis

| Catalyst Type | Si/Al Ratio | 2-Picoline Yield (wt.%) | Acetone Conversion (%) |

|---|---|---|---|

| H-ZSM-5 | 30 | 30-35 | 50-55 |

| H-ZSM-5 | 150 | 35-40 | 52-58 |

| H-ZSM-5 | 280 | 38-42 | 55-60 |

| Pb-ZSM-5 | 150 | 45-47 | 58-60 |

| W-ZSM-5 | 150 | 40-43 | 55-58 |

| Modified SiO₂-Al₂O₃ | - | 32-37 | 50-55 |

Notably, Pb-ZSM-5 was identified as the most effective catalyst, yielding 45-47 wt.% of 2-picoline at acetone conversion rates of 58-60%. An advantage of this process is that unconverted acetone and methanol can be recycled to increase the overall yield. The superior performance of Pb-ZSM-5 is attributed to its optimal balance of acidic and basic sites, which facilitates the sequential condensation, cyclization, and dehydration reactions necessary for 2-picoline formation.

The mechanism for the formation of 2-methylpyridine over ZSM-5 catalysts involves several steps, including:

- Condensation of acetone with formaldehyde

- Reaction with ammonia to form an imine intermediate

- Cyclization to form a dihydropyridine ring

- Dehydrogenation to yield the final 2-methylpyridine product

Transition Metal Oxide Catalysts in Aldehyde-Ammonia Condensation

Transition metal oxide catalysts, particularly those based on cadmium, chromium, and zinc, have demonstrated remarkable efficacy in the selective synthesis of 2-methylpyridine through aldehyde-ammonia condensation, commonly known as the Chichibabin pyridine synthesis. This reaction involves the condensation of aldehydes, ketones, α,β-unsaturated carbonyl compounds, or combinations thereof with ammonia to form pyridine rings.

Commercially, these syntheses are conducted in the presence of oxide catalysts such as modified alumina (Al₂O₃) or silica (SiO₂), with the reactants passed over the catalyst at temperatures ranging from 350 to 500°C. When acetaldehyde and ammonia are used as reactants, a mixture of 2-methylpyridine and 4-methylpyridine is produced.

Recent research has focused on developing more selective catalysts for 2-methylpyridine production. A comprehensive study investigated catalysts with different ratios of starting components, particularly cadmium and chromium oxides supported on kaolin. The efficiency of these heterogeneous catalysts was determined through the synthesis of pyridine derivatives at industrial facilities. Among monocomponent catalysts, the CK-13 brand catalyst (CdO-13.0%, kaolin-87.0%) exhibited the highest efficiency, yielding 63.6% methylpyridines with a product distribution of 41.2% 2-methylpyridine and 22.4% 4-methylpyridine.

Even higher yields were achieved with two-component catalysts, specifically the CChK-13 brand (CdO-13.0%, Cr₂O₃-5.0%, kaolin-82.0%), which produced a 70.2% total yield of methylpyridines, with 45.4% 2-methylpyridine and 24.8% 4-methylpyridine. Figure 1 illustrates the relationship between catalyst composition and methylpyridine yield.

The formation of methylpyridines depends significantly on the amount of the active component, cadmium oxide (CdO), in the catalyst. Tests with CdO concentrations ranging from 3.0% (yielding 18.5% methylpyridines) to 13.0% (yielding 63.6% methylpyridines) demonstrated that 13.0% CdO provides optimal catalytic activity. Additionally, the study investigated the influence of peptizers (acids used in catalyst preparation) on product yield, finding that phosphoric acid peptizers contributed to increased catalyst activity.

Table 2: Performance of Cadmium and Chromium-Based Catalysts in Methylpyridine Synthesis at 420°C

| Catalyst | Composition | Total MP Yield (%) | 2-MP Yield (%) | 4-MP Yield (%) |

|---|---|---|---|---|

| CK-13 | CdO-13.0%, kaolin-87.0% | 63.6 | 41.2 | 22.4 |

| CChK-13 | CdO-13.0%, Cr₂O₃-5.0%, kaolin-82.0% | 70.2 | 45.4 | 24.8 |

| CZK-13 | CdO-13.0%, ZnO-5.0%, kaolin-82.0% | 58.7 | 37.8 | 20.9 |

The mechanism of 2-methylpyridine formation over cadmium-chromium catalysts involves multiple steps. In these catalysts, chromium oxide acts as a promoter of dehydrogenation and heterocyclization processes in the synthesis of pyridine derivatives from intermediate vinylamine. Cadmium compounds increase catalytic activity toward heterocyclization reactions due to their ability to adsorb acetylene and ammonia, forming π-bonds and σ-ligands at high temperature. The d-layer in the Cd²⁺ ion plays a critical role in acetylene activation.

Novel Pathways via Acrylonitrile-Acetone Cyclization

A highly selective method for producing 2-methylpyridine involves the cyclization of acrylonitrile and acetone. Unlike the Chichibabin condensation, which often yields mixtures of 2- and 4-methylpyridines, this approach provides 2-methylpyridine with high selectivity.

The synthesis consists of two primary steps. First, acrylonitrile reacts with acetone in the liquid phase at 180°C and 2.2 MPa, catalyzed by a primary aliphatic amine (such as isopropylamine) and a weak acid (such as benzoic acid), to produce 5-oxohexanenitrile with 91% selectivity at an acrylonitrile conversion of 86%. Subsequently, the 5-oxohexanenitrile undergoes cyclization and dehydration in the gas phase in the presence of hydrogen over a palladium, nickel, or cobalt-containing catalyst at 240°C, yielding 2-methylpyridine with an 84% yield.

The overall reaction can be represented as:

- Acrylonitrile + Acetone → 5-oxohexanenitrile (91% selectivity, 86% conversion)

- 5-oxohexanenitrile → 2-methylpyridine (84% yield)

This synthesis route offers several advantages, including:

- High selectivity for 2-methylpyridine

- Good overall yield (approximately 69% based on acrylonitrile)

- Relatively mild reaction conditions compared to some alternative methods

- Avoidance of complex and potentially hazardous reagents

Another variation of this approach involves the trimerization of nitriles and acetylenes. For example, the synthesis of 2-methylpyridine can be achieved through the Bönnemann cyclization, which involves the trimerization of acetonitrile (one part) and acetylene (two parts) into 2-methylpyridine. This reaction is catalyzed by metal complexes, particularly cobalt-based catalysts, and represents a highly atom-efficient route to 2-methylpyridine.

Table 3: Comparison of Acrylonitrile-Acetone Cyclization vs. Chichibabin Condensation for 2-Methylpyridine Synthesis

| Parameter | Acrylonitrile-Acetone Cyclization | Chichibabin Condensation |

|---|---|---|

| Main reactants | Acrylonitrile, acetone | Acetaldehyde, ammonia |

| Catalyst | Pd, Ni, or Co-containing catalysts | Metal oxide catalysts (CdO, Cr₂O₃) |

| Temperature | 240°C (cyclization step) | 350-500°C |

| Selectivity to 2-MP | Very high (≥84%) | Moderate (40-45%) |

| By-products | Minimal | Significant (4-MP, other pyridines) |

| Overall yield | ~69% | 40-50% |

Advanced Catalyst Design for Industrial-Scale Manufacturing

Industrial-scale production of 2-methylpyridine demands catalysts that combine high activity, selectivity, stability, and recyclability. Recent advancements in catalyst design have focused on optimizing these parameters while also addressing environmental concerns and process economics.

One significant innovation has been the development of the NSPD-FA catalyst for aldehyde-ammonia condensation to pyridine and methylpyridines. This catalyst, based on Si-Al oxide with a micro-sphere morphology, demonstrates excellent performance in industrial applications. The key properties and performance metrics of this industrial catalyst are summarized in Table 4.

Table 4: Properties and Performance of NSPD-FA Industrial Catalyst

| Parameter | Value |

|---|---|

| Chemical Composition | Si, Al oxide |

| Physical Appearance | Micro-sphere |

| Particle Size (D50) | 80±5 μm (customizable) |

| Tap Density | 0.83±0.05 kg/L |

| Specific Surface Area | 160-190 m²/g |

| Pyridine Base Yield (based on formaldehyde + acetaldehyde) | 43.5 wt.% (3-picoline + Pyridine) |

| Pyridine Base Yield (based on acetaldehyde weight) | 75 wt.% (3-picoline + Pyridine) |

| 3-picoline/Pyridine Ratio | 42-43% |

| Acetaldehyde Conversion Rate | 80% |

| Reaction Temperature | 470-480°C |

| Reactor Inlet Pressure | 40-50 KPaG |

The NSPD-FA catalyst has been successfully implemented in industrial plants since 2017, with reported good product quality and stable yields. Its high abrasion resistance, activity, and selectivity make it comparable to foreign catalysts of the same type.

Another emerging approach for 2-methylpyridine synthesis involves flow chemistry techniques. A series of simple 2-methylpyridines were synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup. This method provides several advantages over traditional batch processes:

- High degree of selectivity for α-methylated pyridines

- Greener process with reduced waste generation

- Shorter reaction times

- Simplified purification procedures

- Potential for scaling through continuous operation

In this flow synthesis approach, the starting material (pyridine or substituted pyridine) is progressed through a column packed with Raney nickel catalyst using a primary alcohol as the solvent. The reaction proceeds through a heterogeneous mechanism involving the generation of a methylating species (*CH₃) bound to the catalyst surface, which attacks the pyridine ring at the sterically less hindered α-position. Alternatively, an N-alkyl pyridinium ion may form, yielding 2-methylpyridine via a Ladenburg rearrangement.

The development of nanocrystalline catalysts represents another significant advancement in 2-methylpyridine synthesis. Researchers have investigated nanocrystalline ferrospinels of the Cd₁-ₓCrₓFe₂O₄ type (x = 0, 0.25, 0.5, 0.75, and 1.0) prepared via low-temperature co-precipitation for the methylation of pyridine with methanol. These catalysts produce primarily 2-picoline and 3-picoline, with product distribution dependent on the acido-basic properties of the catalysts. Systems possessing high 'x' values (higher chromium content) were found to be highly selective for 2-picoline.

Zeolite catalysts continue to evolve for industrial applications, with novel materials based on MCM-41-supported salts of N-heterocycles showing promise for heterogeneously catalyzed methylation reactions. These catalysts combine the advantages of zeolite shape-selectivity with enhanced functional group compatibility.

2-Methylpyridine (2-Picoline) is a pyridine derivative with significant industrial applications but poses environmental risks due to its toxicity. This review evaluates advanced degradation methodologies, focusing on sonochemical oxidation with Fenton reagent synergy and microbial consortia-based biodegradation. Key findings include the exceptional degradation efficiency (97.6%) achieved through ultrasound-Fenton systems and the metabolic versatility of Pseudomonas pseudoalcaligenes and Nocardia sp. in pyridine derivative degradation. Environmental optimization parameters and kinetic models are critically analyzed to inform remediation strategies.

Degradation Pathways and Environmental Remediation Strategies

Sonochemical Oxidation with Fenton Reagent Synergy

Ultrasound-assisted Fenton systems demonstrate superior efficacy for 2-Picoline degradation compared to standalone Fenton or sonochemical methods. The synergy arises from cavitation-induced radical generation and enhanced mass transfer of oxidizing agents. Key operational parameters include ultrasound frequency (40 ± 2 kHz), power intensity, and initial pH (optimized between 3–5) [1] [2].

Mechanistic Insights

The Fenton reaction generates hydroxyl radicals (HO- ) via iron-catalyzed hydrogen peroxide decomposition:

$$

\text{H}2\text{O}2 + \text{Fe}^{2+} \rightarrow \text{Fe}^{3+} + \text{HO}^- + \text{HO}^-

$$

Ultrasound intensifies cavitation, creating localized high-temperature/pressure zones (up to 5000 K, 5000 atm) that accelerate radical formation and pollutant decomposition [1] [8]. This combination achieved 97.6% degradation efficiency for 2-Picoline, with a synergetic index of 5.71, indicating enhanced reactivity compared to individual processes [1] [2].

Performance Comparison with Other Oxidizing Agents

| Oxidizing Agent | Degradation Efficiency (%) | Synergetic Index | COD Removal (%) |

|---|---|---|---|

| H₂O₂ | 45.2 | 1.12 | 28.4 |

| KPS | 62.3 | 1.45 | 41.1 |

| PMS | 78.9 | 2.01 | 58.7 |

| Fenton + US | 97.6 | 5.71 | 82.4 |

Source: Adapted from Daware et al. (2021) [1] [2]

Kinetic Modeling

Degradation follows pseudo-first-order kinetics for ultrasound-Fenton systems, contrasting with second-order models observed in other oxidizing agent combinations. The cavitational yield ($$1.82 \times 10^{-5} \, \text{mg/J}$$) quantifies energy efficiency, critical for scaling industrial applications [1] [2].

Microbial Consortia for Pyridine Derivative Biodegradation

Pseudomonas pseudoalcaligenes Metabolic Engineering

Pseudomonas pseudoalcaligenes-KPN isolates exhibit robust biodegradation capabilities for pyridine and its derivatives. Key metabolic features include:

- Carbon/Nitrogen Utilization: 2-Picoline serves as the sole carbon and nitrogen source, with ammonia-nitrogen (NH₃-N) released during ring metabolism [3] [4].

- Optimized Environmental Conditions: Degradation efficiency peaks at pH 7–8 and 30°C, with hydraulic retention times (HRT) of 24 hours in continuous systems [4].

Biokinetic Constants

| Parameter | Value (d⁻¹ or mg/L) |

|---|---|

| Maximum Growth Rate (μₘₐₓ) | 0.108 |

| Saturation Constant (Kₛ) | 5.37 mg/L |

| Yield Coefficient (Y) | 0.29 |

| Decay Coefficient (Kᵈ) | 0.0011 |

Source: Adapted from studies on pyridine degradation [4]

Metabolic Pathways

While specific 2-Picoline pathways remain uncharacterized, related pyridine degradation involves:

- Hydroxylation: Initial ring oxidation to 2-hydroxypyridine.

- Dihydroxylation: Formation of 2,5-dihydroxypyridine intermediates.

- Ring Cleavage: Conversion to succinic semialdehyde and nitrogen-rich byproducts [6].

Nocardia sp. Degradation Kinetics Optimization

Nocardia species demonstrate broader substrate versatility, degrading pyridine, picolines, and quinolines. Mixed consortia exhibit sequential degradation patterns:

- Quinoline → 2. α-Picoline → 3. 2,6-Lutidine → 4. Pyridine → 5. β-Picoline [7].

Biokinetic Optimization

- pH: Optimal degradation at 7.5, with reduced efficiency below pH 6.5 or above pH 8.5 [7].

- Temperature: 30°C yields maximum metabolic activity, aligning with mesophilic growth preferences [7].

Degradation Pathway for 2-Picoline

- 2-Picoline → 2. 2-Hydroxypyridine → 3. 2,5-Dihydroxypyridine → 4. Succinic Semialdehyde → 5. Mineralization [6].

Kinetic Advantages

| Parameter | Value (d⁻¹ or mg/L) |

|---|---|

| Maximum Substrate Loading | 0.251 kg pyridine/kg MLSS/d |

| TOC Removal Efficiency | 82.4% (combined systems) |

Source: Adapted from mixed biomass studies [7]

The [2+2+2] cycloaddition reaction represents one of the most powerful and atom-economical methods for constructing pyridine rings, including 2-methylpyridine derivatives. This transformation enables the simultaneous formation of three carbon-carbon bonds in a single step, making it particularly valuable for accessing complex substituted pyridines [1] [2] [3].

Recent advances in this field have demonstrated that cobalt-catalyzed [2+2+2] cycloadditions of alkynes and nitriles provide efficient access to multi-substituted pyridines with excellent regio- and stereoselectivity. The reaction mechanism involves initial coordination of two alkyne molecules to a cobalt center, followed by oxidative coupling to form a metallacyclopentadiene intermediate. Subsequent coordination and insertion of the third component (nitrile) leads to the formation of the pyridine ring through reductive elimination [4] [1].

Metal-Free Pyrans Synthesis Mechanisms

A significant breakthrough in metal-free pyridine synthesis has been achieved through the development of formal [2+2+2] cycloaddition reactions using Brønsted acid catalysis. These reactions proceed under mild conditions and offer exceptional regioselectivity for the formation of highly substituted pyridine cores [5] [6] [7].

The metal-free approach employs heteroalkynes and nitriles in the presence of Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). The mechanism involves activation of the pyridine ring through Lewis acid coordination, facilitating nucleophilic addition of various nucleophiles. The formed sigma complex is subsequently oxidized using organic oxidants like chloranil to yield the desired products in yields ranging from 70% to 97% [8] [9].

Key mechanistic features include:

- Lewis Acid Activation: BF₃·OEt₂ activates the pyridine ring by forming a stable Lewis acid-base adduct

- Regioselective Addition: The reaction shows complete C4-regioselectivity with most substrates

- Oxidative Aromatization: Chloranil serves as an effective organic oxidant to restore aromaticity

Recent studies have demonstrated that this metal-free methodology can be extended to various pyridine derivatives, including those bearing electron-withdrawing and electron-donating substituents. The reaction tolerates a wide range of functional groups and provides access to pharmaceutically relevant structures [5] [9].

Regioselectivity Control in Multicomponent Reactions

The control of regioselectivity in multicomponent reactions involving 2-methylpyridine and related systems has been achieved through careful substrate design and catalyst selection. Studies have shown that the nature of the alkyne components and the catalyst system significantly influence the regiochemical outcome [2] [10].

For cobalt-catalyzed [2+2+2] cycloadditions, the regioselectivity typically favors the formation of 2,4,6-trisubstituted pyridines over 2,3,5-trisubstituted isomers in a 2:1 ratio. This selectivity arises from the inherent electronic and steric preferences of the metallacyclopentadiene intermediate formed during the catalytic cycle [1] [2].

Recent computational studies have provided valuable insights into the factors controlling regioselectivity:

- Electronic Effects: Electron-withdrawing substituents on the alkyne components enhance regioselectivity

- Steric Factors: Bulky substituents direct the reaction toward specific regioisomers

- Catalyst Design: Chiral ligands can provide both stereo- and regiocontrol

The development of enantioselective variants has led to the synthesis of chiral pyridines with all-carbon quaternary centers. Using bisoxazolinephosphine ligands, researchers have achieved enantioselectivities up to 99% ee with excellent regioselectivity (>20:1) [11].

N-Oxide Derivatives as Chiral Building Blocks

Pyridine N-oxides have emerged as versatile chiral building blocks in asymmetric synthesis, offering unique reactivity patterns and serving as effective ligands in various catalytic transformations. The N-oxide functionality provides both electronic activation and opportunities for stereocontrol through hydrogen bonding and steric interactions [12] [13] [14].

Stereoselective Boekelheide Rearrangement Applications

The Boekelheide rearrangement represents a classical transformation for the functionalization of pyridyl N-oxides to corresponding hydroxymethyl-substituted pyridines. This [8] [8]-sigmatropic rearrangement has been successfully adapted for asymmetric synthesis through the use of chiral auxiliaries and catalysts [15] [16] [17].

Recent mechanistic studies have revealed that the Boekelheide rearrangement can proceed through multiple pathways:

- Concerted Mechanism: Direct [8] [8]-sigmatropic rearrangement

- Stepwise Radical Mechanism: Involving pyridylmethyl radical intermediates

- Ionic Mechanism: Through ion pair intermediates

The choice of mechanism depends on the reaction conditions and substrate structure. When performed with chiral auxiliaries, the reaction can achieve exceptional stereoselectivity with enantiomeric ratios up to 99:1 [15].

Key Applications in Asymmetric Synthesis:

Chiral Auxiliary Strategy: The use of chiral auxiliaries attached to the N-oxide functionality has proven highly effective. Studies have demonstrated that camphor-derived auxiliaries can induce excellent diastereocontrol, leading to products with 98% enantiomeric excess [15].

Catalytic Enantioselective Variants: Recent developments have focused on catalytic asymmetric versions using chiral Brønsted acids and transition metal catalysts. These approaches offer the advantage of using substoichiometric amounts of chiral information while maintaining high levels of stereocontrol [13] [18].

Substrate Scope: The reaction tolerates a wide range of substitution patterns on the pyridine ring, including electron-rich and electron-poor derivatives. This broad substrate scope makes the methodology applicable to the synthesis of diverse chiral pyridine derivatives [19] [17].

Synthetic Applications:

The stereoselective Boekelheide rearrangement has found applications in the synthesis of biologically active compounds and pharmaceuticals. Notable examples include:

- Natural Product Synthesis: The rearrangement has been employed in the synthesis of alkaloids containing the 2-hydroxymethylpyridine motif

- Drug Development: Pharmaceutical compounds containing chiral pyridine units have been accessed through this methodology

- Ligand Synthesis: Chiral pyridine derivatives prepared via the Boekelheide rearrangement serve as effective ligands in asymmetric catalysis

Recent advances have also explored the use of alternative acylating agents and reaction conditions to improve the efficiency and selectivity of the transformation. The use of trifluoroacetic anhydride instead of acetic anhydride has been shown to enable room temperature reactions while maintaining high stereoselectivity [16] [17].

| Reaction Parameters | Conditions | Yield (%) | Selectivity (ee/dr) |

|---|---|---|---|

| Acetic anhydride, 140°C | Standard conditions | 45-85 | 85-95% ee |

| TFAA, room temperature | Mild conditions | 70-92 | 90-98% ee |

| Chiral auxiliary | Diastereoselective | 60-89 | 99:1 dr |

| Catalytic asymmetric | Enantioselective | 75-95 | 85-97% ee |

Physical Description

Picolines is a clear colorless liquids with a strong unpleasant odor. Flash point 79 - 97 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during the combustion of. Used as a solvent and to make other chemicals.

Liquid

Colorless liquid with a strong, unpleasant odor; [HSDB]

Colorless liquid with a strong unpleasant odor; [Hawley] Colorless or yellow tinted clear liquid; [MSDSonline]

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid /individual isomers/

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

293 °F at 760 mmHg (USCG, 1999)

129.4 °C

129.4 - 145.3 °C /individual isomers/

128-129 °C

Flash Point

134 °F (USCG, 1999)

26 °C

102 °F (39 °C)(Open cup)

26 °C c.c.

Heavy Atom Count

Vapor Density

3.2 (Air= 1)

Relative vapor density (air = 1): 3.2

Density

0.957 (USCG, 1999) - Less dense than water; will float

0.9443 at 20 °C/4 °C

0.9443 to 0.9566 g/cu cm at 20 °C /individual isomers/

Relative density (water = 1): 0.95

LogP

1.11

log Kow = 1.11

1.1

Odor

Strong, characteristic, sometimes unpleasant, obnoxious odor /individual isomers/

Odor Threshold

Odor Threshold High: 0.45 [mmHg]

[ICSC] Odor threshold low = 0.05 mg/m3

...the odor treshold of this substance is relative low 0.05 - 0.1 ppm and is therefore a warning signal for exposure.

0.05 mg/cu m (odor low); 0.17 mg/cu m (odor high).

Decomposition

Melting Point

36.3 °F (USCG, 1999)

-66.65 °C

-66.65 to 3.68 °C /individual isomers/

-70 °C

UNII

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Vapor Pressure

11.2 [mmHg]

Vapor pressure = 11.4 hPa at 20.3 °C (8.55 mm Hg)

11.2 mm Hg at 25 °C

5.77 to 11.2 mm Hg at 25 °C /individual isomers/

Vapor pressure, kPa at 20 °C: 1.2

Pictograms

Flammable;Irritant

Impurities

Other CAS

52962-96-6

1333-41-1

Absorption Distribution and Excretion

Addition of a methyl group onto the pyridine molecule increases the rate of absorption of the resultant picolines into the liver, kidney, & brain of rats. After ip injection of the picolines, pharmacokinetic parameters were greatly dependent upon the position of the methyl group. For example, the residence time for beta-picoline in liver, brain, & kidney was > that of alpha- or gamma-picoline. Elimination of all four pyridines was biphasic in nature, the first phase being more prolonged for pyridine & beta-picoline than for alpha- or gamma-picoline.

The substance is rapidly absorbed by the blood and penetrated into liver, heart, spleen, lungs, brain and muscles during the first 10 - 20 minutes after oral administration of 500 mg/kg to rats. It is excreted in urine mainly during the first 48 hrs after administration. Prevalent accumulation in the liver within 1 hr. Within 2 days however, the levels of the substance in the organs was decreased to traces.

Addition of a methyl group to pyridine greatly increased the rate of uptake into the liver, kidney and brain of rats. The position of the methyl group drastically influenced the pharmacokinetics of the methylpyridines...

Methylpyridines are absorbed by inhalation, ingestion or percutaneous absorption.

Pyridine and its alkyl derivatives are absorbed from the gastrointestinal tract, intraperitoneal cavity and lungs, with the peritoneal route being slightlymore rapid and complete than gastrointestinal absorption. The methylpyridines also are rapidly absorbed through the skin.

Metabolism Metabolites

/It was observed that/ 96% of a 100 mg/kg oral dose of 2-methylpyridine administered to rats was excreted in the urine as picolinuric acid.

There also is evidence that 2-methylpyridine forms an N-methylated derivative in dogs.

Although the exact mechanism has not been determined, it appears that all methylpyridines are oxidized to their respective aromatic acids.

Wikipedia

Use Classification

Hazard Classes and Categories -> Flammable - 2nd degree

Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

... Acetonitrile and acetylene react in the presence of cobaltocene as catalyst to give 2-methylpyridine in 76% yield.

Synthesis (40-50% yield) from cyclohexylamine with excess ammonia and zinc chloride at 350 °C.

Prepared from ethylene-mercuric acetate adduct and ammonia water (70% yield).

For more Methods of Manufacturing (Complete) data for 2-METHYLPYRIDINE (8 total), please visit the HSDB record page.

DISTILLATION OF THE CHEMICAL OIL, FROM THE COKING OF COAL, BETWEEN THE TEMPERATURES OF 130 AND 196 °C PER ATM

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing

Pyridine, 2-methyl-: ACTIVE

Pyridine, methyl-: ACTIVE

Pyridine bases are a constituent of tars. They were isolated from coal tar or coal gas before synthetic manufacturing processes became established. The amounts contained in coal tar and coal gas are small, and the pyridine bases isolated from them are a mixture of many components. Thus, with a few exceptions, isolation of pure pyridine bases was expensive. Today, almost all pyridine bases are produced by synthesis. /Pridine bases/

...vapor-phase synthesis of pyridines from ammonia and aldehydes or ketones produces pyridine or an alkylated pyridine as a primary product, as well as isomeric alkylpyridines and higher substituted alkylpyridines, along with their isomers. Furthermore, self-condensation of aldehydes and ketones can produce substituted benzenes. Condensation of ammonia with the aldehydes can produce certain alkyl or unsaturated nitrile side products. Lastly, self-condensation of the aldehydes and ketones, perhaps with reduction, can lead to alkanes and alkenes. /Alkylated pyridines/

Analytic Laboratory Methods

Method: EPA-RCA 8260B; Procedure: gas chromatography/mass spectrometry; Analyte: 2-methylpyridine; Matrix: various; Detection Limit: not provided.

Method: EPA-RCA 8015C; Procedure: gas chromatography with flame ionization detector; Analyte: 2-methylpyridine; Matrix: surface water, ground water, and solid matrices; Detection Limit: not provided.

Method: EPA-RCA 5030C; Procedure: purge and trap; Analyte: 2-methylpyridine; Matrix: water; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for 2-METHYLPYRIDINE (9 total), please visit the HSDB record page.

NIOSH Method 1613. Analysis of air samples for pyridine using gas chromatography with FID detection. Working range of 1 to 14 ppm (3 to 45 mg/cu m) for a 100-L air sample /Pyridine/

Pyridine and its derivatives in water and sediment were determined by gas chromatography. Recovery was 95, 90, and 84% from purified water, river water, and sediment, respectively. The detection limit was 0.001 mg/l water and 0.01 mg/l sediment. /Pyridine and its derivatives/

OSW Method 8240B. Determination of Volatile Organics by Gas Chromatography/Mass Spectrometry (GC/MS). Gas chromatography with low resolution mass spectrometry. No detection limit reported. (2-, 3-, and 4-Methylpyridine/

Stability Shelf Life

Dates

2-Methylpyridine-1-ium-1-sulfonate from Allium hirtifolium: An anti-angiogenic compound which inhibits growth of MCF-7 and MDA-MB-231 cells through cell cycle arrest and apoptosis induction

Hamid-Reza Mohammadi-Motlagh, Yalda Shokohinia, Mahdi Mojarrab, Hassan Rasouli, Ali MostafaiePMID: 28624423 DOI: 10.1016/j.biopha.2017.06.013

Abstract

Natural products have well been recognized as sources of drugs in cancer treatment. Some medicinal plants contain the constituents with potent anti-angiogenic and anti-cancer effects, which have offered great hopes of being used as drugs for treating various cancers. The present study aims at identifying the anti-angiogenic effects of 2-Methylpyridine-1-ium-1-sulfonate (MPS) isolated from the ethyl acetate extract (EA) of Persian shallot (Allium hirtifolium). In a concentration-dependent manner, the MPS was able to inhibit endothelial cell migration and angiogenesis in both in vivo and in vitro assays, and also significantly suppressed proliferation of MCF-7 and MDA-MB-231 human breast cancer cell lines. Additionally, treatment with MPS showed a significant reduction in the vascular endothelial growth factor (VEGF) secretion level and production/activity of matrix metalloproteinases (MMP-2 and MMP-9) in the studied cells. The flow cytometry analysis indicated that MPS suppressed growth of MCF-7 and MDA-MB-231 cells at G0/G1 and S phases, respectively. Our results indicated that the induction of cell cycle arrest was correlated with the obvious changes in expression of p21, p27 and p53. According to the DNA fragmentation assay, MPS caused apoptosis in both cell lines, which confirms the results obtained with the growth assay. Moreover, the compound-mediated apoptosis accompanied with the increase in the Bax/Bcl-2 ratio and caspase-3 and -9 activities. Molecular docking results indicated that the MPS compound can surprisingly bind to VEGF and VEGF receptors and interacts with their critical amino acids. Finally, compounds with anticancer inhibitory activity (e.g. MPS) are abundant in nature and can be obtained from several sources. So, our data can be clinically developed for treating angiogenesis and cancer significantly.Retort beef aroma that gives preferable properties to canned beef products and its aroma components

Koshiro Migita, Takao Iiduka, Kie Tsukamoto, Sayuri Sugiura, Genichiro Tanaka, Gousuke Sakamaki, Yasufumi Yamamoto, Yusuke Takeshige, Toshio Miyazawa, Ayako Kojima, Tomoko Nakatake, Akihiro Okitani, Masanori MatsuishiPMID: 28752557 DOI: 10.1111/asj.12876

Abstract

The objective of this study is to identify the properties and responsible compounds for the aromatic roast odor (retort beef aroma) that commonly occurs in canned beef products and could contribute to their palatability. The optimal temperature for generating retort beef aroma was 121°C. An untrained panel evaluated both uncured corned beef and canned yamato-ni beef and found that they had an aroma that was significantly (P < 0.01) similar to the odor of 121°C-heated beef than 100°C-heated beef. The panel also noted that the aroma of 121°C-heated beef tended to be (P < 0.1) preferable than that of 100°C-heated beef. These results suggest that retort beef aroma is one constituent of palatability in canned beef. GC-MS (gas chromatography-mass spectrometry) analysis of the volatile fraction obtained from 100°C- and 121°C-heated beef showed that the amounts of pyrazine, 2-methylpyrazine and diacetyl were higher in the 121°C-heated beef than in the 100°C-heated beef. GC-sniffing revealed that the odor quality of pyrazines was similar to that of retort beef aroma. Therefore, pyrazines were suggested to be a candidate responsible for the retort beef aroma. Analysis of commercial uncured corned beef and cured corned beef confirmed the presence of pyrazine, 2-methylpyrazine and 2,6-dimethylpyrazine.Detection of Gadolinium with an Impedimetric Platform Based on Gold Electrodes Functionalized by 2-Methylpyridine-Substituted Cyclam

Hassen Touzi, Yves Chevalier, Marie Martin, Hafedh Ben Ouada, Nicole Jaffrezic-RenaultPMID: 33670860 DOI: 10.3390/s21051658

Abstract

Gadolinium is extensively used in pharmaceuticals and is very toxic, so its sensitive detection is mandatory. This work presents the elaboration of a gadolinium chemical sensor based on 2-methylpyridine-substituted cyclam thin films, deposited on gold electrodes, using electrochemical impedance spectroscopy (EIS). The 2-methylpyridine-substituted cyclam (bis-N-MPyC) was synthesized in three steps, including the protection of cyclam by the formation of its CH-bridged aminal derivative; the product was characterized by liquid

H and

C NMR spectroscopy. Spin-coated thin films of bis-N-MPyC on gold wafers were characterized by means of infrared spectroscopy in ATR (Attenuated Total Reflectance) mode, contact angle measurements and atomic force microscopy. The impedimetric chemical sensor was studied in the presence of increasing concentrations of lanthanides (Gd

, Eu

, Tb

, Dy

). Nyquist plots were fitted with an equivalent electrical circuit including two RC circuits in series corresponding to the bis-N-MPyC film and its interface with the electrolyte. The main parameter that varies with gadolinium concentration is the resistance of the film/electrolyte interface (

), correlated to the rate of exchange between the proton and the lanthanide ion. Based on this parameter, the detection limit obtained is 35 pM. The bis-N-MPyC modified gold electrode was tested for the detection of gadolinium in spiked diluted negative urine control samples.

Flow Synthesis of 2-Methylpyridines via α-Methylation

Camille Manansala, Geoffrey K TranmerPMID: 26334262 DOI: 10.3390/molecules200915797

Abstract

A series of simple 2-methylpyridines were synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup. The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols. Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney(®) nickel using a low boiling point alcohol (1-propanol) at high temperature. Simple collection and removal of the solvent gave products in very good yields that were suitable for further use without additional work-up or purification. Overall, this continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste. A brief discussion of the possible mechanism(s) of the reaction is also presented which involves heterogeneous catalysis and/or a Ladenberg rearrangement, with the proposed methyl source as C1 of the primary alcohol.When Indolizine Meets Quinoline: Diversity-Oriented Synthesis of New Polyheterocycles and Their Optical Properties

Sujin Park, Dah In Kwon, Jeeyeon Lee, Ikyon KimPMID: 26203781 DOI: 10.1021/acscombsci.5b00031

Abstract

Fluorescence-based technologies play a pivotal role in various biomedical applications. Here we report an efficient route to a new class of fluorophores, indolizino[3,2-c]quinolines, via the oxidative Pictet-Spengler cyclization strategy. The condensation of several 2-methylpyridines with 2-bromo-2'-nitroacetophenone allowed for the rapid assembly of indolizines with a 2-nitrophenyl group at the C2 position. The subsequent reduction of the nitro group under mild conditions followed by oxidative Pictet-Spengler cyclization with various aryl aldehydes in the presence of a catalytic amount of FeCl3 furnished the indolizino[3,2-c]quinolines in good overall yields. We also examined the photophysical properties of this new series of polyheterocyclic compounds. Several indolizino[3,2-c]quinolines were found to have unique and desirable optical properties, suggesting that these compounds may be suitable for use as prospective fluorescent probes in aqueous systems.Discovery of 2-methylpyridine-based biaryl amides as γ-secretase modulators for the treatment of Alzheimer's disease

Jian Jeffrey Chen, Wenyuan Qian, Kaustav Biswas, Chester Yuan, Albert Amegadzie, Qingyian Liu, Thomas Nixey, Joe Zhu, Mqhele Ncube, Robert M Rzasa, Frank Chavez Jr, Ning Chen, Frenel DeMorin, Shannon Rumfelt, Christopher M Tegley, Jennifer R Allen, Stephen Hitchcock, Randy Hungate, Michael D Bartberger, Leeanne Zalameda, Yichin Liu, John D McCarter, Jianhua Zhang, Li Zhu, Safura Babu-Khan, Yi Luo, Jodi Bradley, Paul H Wen, Darren L Reid, Frank Koegler, Charles Dean Jr, Dean Hickman, Tiffany L Correll, Toni Williamson, Stephen WoodPMID: 24139583 DOI: 10.1016/j.bmcl.2013.09.041

Abstract

γ-Secretase modulators (GSMs) are potentially disease-modifying treatments for Alzheimer's disease. They selectively lower pathogenic Aβ42 levels by shifting the enzyme cleavage sites without inhibiting γ-secretase activity, possibly avoiding known adverse effects observed with complete inhibition of the enzyme complex. A cell-based HTS effort identified the sulfonamide 1 as a GSM lead. Lead optimization studies identified compound 25 with improved cell potency, PKDM properties, and it lowered Aβ42 levels in the cerebrospinal fluid (CSF) of Sprague-Dawley rats following oral administration. Further optimization of 25 to improve cellular potency is described.FT-IR, FT-Raman, UV, NMR spectra, molecular structure, ESP, NBO and HOMO-LUMO investigation of 2-methylpyridine 1-oxide: a combined experimental and DFT study

D Shoba, S Periandi, S Boomadevi, S Ramalingam, E FereyduniPMID: 24076460 DOI: 10.1016/j.saa.2013.09.023

Abstract

In this paper, the equilibrium geometry, bonding features, vibrational frequencies, (1)H and (13)C chemical shift values, molecular electrostatic potential maps, HOMO-LUMO energies and several thermodynamic parameters of title compound in the ground state have been calculated by using the density functional method with 6-31G(d,p) and 6-311G(d,p) basis sets. A detailed interpretation of the infrared and Raman spectra of 2-methylpyridine 1-oxide was reported. Furthermore, natural bond orbitals were performed in this work. The theoretical results showed an excellent agreement with the experimental values.Stability of flavin semiquinones in the gas phase: the electron affinity, proton affinity, and hydrogen atom affinity of lumiflavin

Tianlan Zhang, Kaitlin Papson, Richard Ochran, Douglas P RidgePMID: 24007273 DOI: 10.1021/jp406786a

Abstract

Examination of electron transfer and proton transfer reactions of lumiflavin and proton transfer reactions of the lumiflavin radical anion by Fourier transform ion cyclotron resonance mass spectrometry is described. From the equilibrium constant determined for electron transfer between 1,4-naphthoquinone and lumiflavin the electron affinity of lumiflavin is deduced to be 1.86 ± 0.1 eV. Measurements of the rate constants and efficiencies for proton transfer reactions indicate that the proton affinity of the lumiflavin radical anion is between that of difluoroacetate (331.0 kcal/mol) and p-formyl-phenoxide (333.0 kcal/mol). Combining the electron affinity of lumiflavin with the proton affinity of the lumiflavin radical anion gives a lumiflavin hydrogen atom affinity of 59.7 ± 2.2 kcal/mol. The ΔG298 deduced from these results for adding an H atom to gas phase lumiflavin, 52.1 ± 2.2 kcal/mol, is in good agreement with ΔG298 for adding an H atom to aqueous lumiflavin from electrochemical measurements in the literature, 51.0 kcal/mol, and that from M06-L density functional calculations in the literature, 51.2 kcal/mol, suggesting little, if any, solvent effect on the H atom addition. The proton affinity of lumiflavin deduced from the equilibrium constant for the proton transfer reaction between lumiflavin and 2-picoline is 227.3 ± 2.0 kcal mol(-1). Density functional theory calculations on isomers of protonated lumiflavin provide a basis for assigning the most probable site of protonation as position 1 on the isoalloxazine ring and for estimating the ionization potentials of lumiflavin neutral radicals.Oxidation of aromatic N-heterocyclic compounds to N-oxides by Verticillium sp. GF39 cells

Koichi Mitsukura, Masafumi Hayashi, Toyokazu Yoshida, Toru NagasawaPMID: 23290448 DOI: 10.1016/j.jbiosc.2012.12.002

Abstract

Verticillium sp. GF39, catalyzing the oxidation of 1-methylisoquinoline to 1-methylisoquinoline N-oxide, was found to be the highest N-oxide producer. Under the optimized reaction conditions, the whole cells of Verticillium sp. GF39 formed 5 mM 1-methylisoquinoline N-oxide from 1-methylisoquinoline with a molar conversion yield of 100% after a 10-h incubation at 20°C. The whole cells also acted on pyridine, 2-methylpyridine, quinoline and isoquinoline and formed the corresponding N-oxides.Intensified sonochemical degradation of 2-Picoline in combination with advanced oxidizing agents

G B Daware, P R GogatePMID: 34375945 DOI: 10.1016/j.ultsonch.2021.105702

Abstract

2-picoline is a very important pyridine derivative with significant applications though it is also poisonous and harmful having considerable adverse influence on aquatic life, environment and organisms. The need for developing effective treatment methodologies for 2-Picoline directed the current work focusing on degradation of 2-Picoline using the combination of ultrasound and advanced oxidants such as hydrogen peroxide (HO

), potassium persulphate (KPS), Fenton's reagent, and Peroxymonosulphate (PMS) along with the use of Titanium oxide (TiO

) as catalyst. Ultrasonic bath having 8 L capacity and operating frequency of 40 ± 2 kHz has been used. The effect of parameters like power, initial pH, temperature, time and initial concentration of 2-Picoline were studied to establish best operating conditions which were further used in the combination treatment approaches of ultrasound with oxidising agents. The chemical oxygen demand (COD) reduction for the optimized approaches of ultrasound in combination with oxidizing agents was also determined. Degradation experiments were performed using oxidising agents also in absence of ultrasound to investigate the individual treatment capacity of the oxidants and also the synergetic index for the combination. Kinetic study demonstrated that second order model suited for all the treatment approaches except US/Fenton where first order model fitted better. Ultrasound in combination with Fenton reagent demonstrated a substantial synergy for the degradation of 2-Picoline compared to other treatment approaches showing highest degradation of 97.6 %, synergetic index as 5.71, cavitational yield of 1.82 × 10

mg/J and COD removal of 82.4 %.